molecular formula C19H16N2O3S B8691484 4-amino-N-(2-benzoylphenyl)Benzenesulfonamide CAS No. 827579-37-3

4-amino-N-(2-benzoylphenyl)Benzenesulfonamide

Cat. No. B8691484
Key on ui cas rn: 827579-37-3
M. Wt: 352.4 g/mol
InChI Key: FARBEOPJICOMIE-UHFFFAOYSA-N
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Patent
US07393873B2

Procedure details

A solution of 474 mg (2.84 mmol) of 4-bromo-butanoic acid in 6 mL of 5:1 HMPA/acetonitrile was cooled to 0 deg and thionyl chloride (0.207 mL, 2.84 mmol) was added. The reaction mixture was warmed to room temperature, and transferred to a flask containing 250 mg (0.709 mmol) of neat 4-amino-N-(2-benzoylphenyl)benzenesulfonamide. The solution was allowed to stir overnight. The reaction was quenched w/saturated sodium bicarbonate and diluted with EtOAc (˜100 mL), washed with water (3×20 mL) and brine (1×20 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via flash chromatography (15% to 75% EtOAc/hexanes)to provide the title compound. LC/MS (ES MS, M+H+ found: 457).
Quantity
474 mg
Type
reactant
Reaction Step One
Name
HMPA acetonitrile
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.207 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.S(Cl)(Cl)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[C:29](=[O:36])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)(=[O:21])=[O:20])=[CH:15][CH:14]=1>CN(P(N(C)C)(N(C)C)=O)C.C(#N)C>[C:29]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[NH:22][S:19]([C:16]1[CH:17]=[CH:18][C:13]([N:12]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:7])=[CH:14][CH:15]=1)(=[O:21])=[O:20])(=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4|

Inputs

Step One
Name
Quantity
474 mg
Type
reactant
Smiles
BrCCCC(=O)O
Name
HMPA acetonitrile
Quantity
6 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C.C(C)#N
Step Two
Name
Quantity
0.207 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to a flask
CUSTOM
Type
CUSTOM
Details
The reaction was quenched w/saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
diluted with EtOAc (˜100 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL) and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (15% to 75% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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